molecular formula C11H17N B2914951 (2S)-2-(2,6-Dimethylphenyl)propan-1-amine CAS No. 2248201-18-3

(2S)-2-(2,6-Dimethylphenyl)propan-1-amine

Cat. No.: B2914951
CAS No.: 2248201-18-3
M. Wt: 163.264
InChI Key: GJATXXTWJSLALO-SNVBAGLBSA-N
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Description

(2S)-2-(2,6-Dimethylphenyl)propan-1-amine is a chiral phenethylamine derivative of high interest in pharmacological and organic chemistry research. This compound features a stereospecific (2S) configuration and a 2,6-dimethylphenyl group, a structure often associated with significant biological activity. Compounds within this chemical class are frequently investigated for their potential as catecholaminergic activity enhancers (CAEs), which selectively amplify the impulse-mediated release of neurotransmitters like dopamine and norepinephrine without causing uncontrolled release . This mechanism is distinct from classical stimulants and is a key area of study for researchers exploring novel approaches to neurological conditions. The structural motif of the 2,6-dimethylphenyl group is also commonly found in local anesthetics such as ropivacaine, making this compound a valuable chiral building block or intermediate in the synthesis and development of new pharmaceutical agents . The precise steric and electronic properties imparted by this substituent are crucial for modulating receptor interaction and metabolic stability. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-(2,6-dimethylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJATXXTWJSLALO-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,6-Dimethylphenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylbenzaldehyde and a suitable amine precursor.

    Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.

    Reduction: The intermediate is then reduced to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Common techniques include:

    Catalytic Hydrogenation: Using a catalyst to facilitate the reduction step.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,6-Dimethylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2S)-2-(2,6-Dimethylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(2,6-Dimethylphenyl)propan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substitution

Table 1: Key Structural Differences in Aromatic Substitution
Compound Name Aromatic Substituent Amine Chain Length Stereochemistry Functional Groups
(2S)-2-(2,6-Dimethylphenyl)propan-1-amine 2,6-dimethylphenyl C3 (propan-1-amine) (S) Primary amine
(S)-1-(3,4-Dimethoxy-phenyl)propan-2-amine 3,4-dimethoxyphenyl C3 (propan-2-amine) (S) Secondary amine, methoxy
(2RS)-1-(4-Methoxyphenyl)propan-2-amine 4-methoxyphenyl C3 (propan-2-amine) Racemic (RS) Secondary amine, methoxy
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-dimethylphenyl C2 (acetamide) N/A Tertiary amine, amide

Key Observations :

  • Aromatic Substituent Effects :
    • The 2,6-dimethylphenyl group in the target compound provides steric hindrance and lipophilicity, favoring interactions with hydrophobic binding pockets .
    • Methoxy-substituted analogs (e.g., 3,4-dimethoxy, 4-methoxy) introduce electron-withdrawing effects, reducing amine basicity and altering solubility .
  • Amine Chain Modifications: Secondary amines (propan-2-amine) exhibit lower reactivity compared to primary amines (propan-1-amine). The acetamide group in 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide replaces the primary amine, reducing basicity and enhancing metabolic stability .

Stereochemical and Salt Form Comparisons

Table 2: Stereochemistry and Salt Forms
Compound Name Stereochemistry Salt Form Application Relevance
This compound (S)-enantiomer Hydrochloride Chiral drug intermediates
(2RS)-1-(4-Methoxyphenyl)propan-2-amine Racemic Not specified Less selective pharmacological activity
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride (S)-enantiomer Hydrochloride Bioactive salt for CNS targets

Key Observations :

  • Enantiomeric Specificity : The (S)-configuration in the target compound and (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is critical for receptor selectivity, whereas racemic mixtures (e.g., 2RS analogs) may require chiral resolution for therapeutic use .
  • Salt Formation : Hydrochloride salts improve aqueous solubility, a common strategy for amine-containing pharmaceuticals .

Physicochemical and Pharmacological Implications

Physicochemical Properties

  • Lipophilicity : The 2,6-dimethylphenyl group increases logP compared to methoxy-substituted analogs, enhancing membrane permeability .
  • Basicity : Primary amines (pKa ~10–11) are more basic than secondary or tertiary amines, affecting protonation and binding at physiological pH .

Pharmacological Potential

  • Target Compound : Likely used in CNS drug development due to its lipophilicity and primary amine functionality, which are favorable for neurotransmitter analogs (e.g., dopamine or serotonin modulators) .
  • Analogs with Amide/Ether Groups: May exhibit reduced CNS activity but improved stability in peripheral applications (e.g., 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide) .

Biological Activity

(2S)-2-(2,6-Dimethylphenyl)propan-1-amine, also known as a specific stereoisomer of a phenylpropanamine derivative, has garnered attention for its potential biological activity and pharmacological applications. This article provides a comprehensive overview of its biological activity, including interactions with biological macromolecules, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure is characterized by the presence of a propanamine backbone with a dimethyl-substituted phenyl group. This specific stereochemistry is crucial for its biological activity, influencing how it interacts with various biological targets.

Research indicates that this compound may act as an agonist or antagonist at certain receptors and enzymes. Its mechanism of action involves modulating neurotransmitter systems, particularly those related to cognitive and emotional regulation:

  • Receptor Interaction : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
  • Enzyme Modulation : It can interact with enzymes involved in metabolic pathways, potentially altering their activity through competitive or non-competitive inhibition.

Neuropharmacology

Studies have shown that this compound exhibits significant effects on neurotransmitter systems. For instance, it may enhance dopaminergic signaling, which is relevant in treating conditions such as ADHD and depression.

Anti-inflammatory and Analgesic Properties

Preliminary findings suggest that this compound possesses anti-inflammatory and analgesic properties. These effects may be attributed to its ability to inhibit pro-inflammatory cytokines and modulate pain pathways through central mechanisms.

Property Activity Potential Applications
Neurotransmitter ModulationAgonist/AntagonistTreatment of mood disorders
Anti-inflammatoryInhibition of cytokinesPain management in chronic inflammatory diseases
AnalgesicModulation of pain pathwaysAcute and chronic pain relief

Case Studies and Research Findings

  • Study on Neurotransmitter Interaction : A study published in a pharmacology journal demonstrated that this compound significantly increased dopamine levels in rodent models, suggesting its potential for treating dopamine-related disorders .
  • Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce the production of inflammatory markers in macrophages, indicating its potential utility in managing autoimmune conditions .
  • Analgesic Activity : Clinical trials assessing the analgesic effects of this compound have reported promising results in reducing pain perception in patients with chronic pain syndromes .

Comparative Analysis with Similar Compounds

Understanding the biological activity of this compound requires comparing it with structurally similar compounds:

Compound Activity Type Unique Features
(2R)-2-(2,6-Dimethylphenyl)propan-1-amineNeuroactiveDifferent stereochemistry impacts efficacy
(2S)-2-(3,4-Dimethylphenyl)propan-1-amineNeuroactiveVarying receptor affinity
(2R)-2-(3-Methylphenyl)propan-1-amineLess potentLower interaction with CNS receptors

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